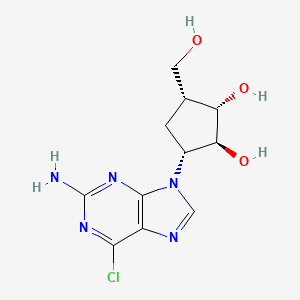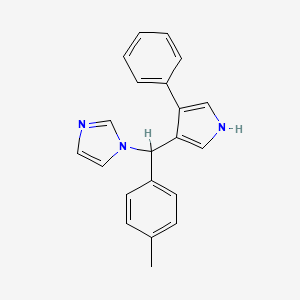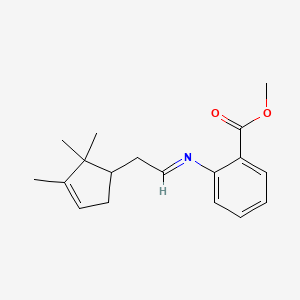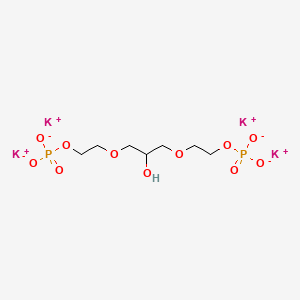
Tetrapotassium P,P'-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate is a chemical compound with the molecular formula C7H18O11P2K4 and a molecular weight of 492.52 g/mol. It is known for its unique structure, which includes two phosphate groups connected by a bis(oxyethylene) bridge to a hydroxypropane moiety. This compound is used in various scientific and industrial applications due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate typically involves the reaction of 2-hydroxypropane-1,3-diol with ethylene oxide to form the bis(oxyethylene) intermediate. This intermediate is then reacted with phosphorus oxychloride (POCl3) under controlled conditions to introduce the phosphate groups. The final step involves neutralizing the reaction mixture with potassium hydroxide (KOH) to obtain the tetrapotassium salt.
Industrial Production Methods
In industrial settings, the production of Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate is carried out in large reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The process involves continuous monitoring and adjustment of the reaction parameters to optimize the production efficiency.
化学反应分析
Types of Reactions
Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphate groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
科学研究应用
Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of detergents, water treatment chemicals, and as a corrosion inhibitor.
作用机制
The mechanism of action of Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate groups can form complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to act as a chelating agent allows it to sequester metal ions, thereby affecting their availability and activity in biological systems.
相似化合物的比较
Similar Compounds
Tetrapotassium ethylenediaminetetraacetate: This compound is also a tetrapotassium salt with chelating properties but has a different structure and molecular formula.
Tetrapotassium pyrophosphate: Another tetrapotassium salt used in similar applications but with a simpler structure.
Uniqueness
Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate is unique due to its specific structure, which provides distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both scientific research and industrial applications.
属性
CAS 编号 |
94313-95-8 |
|---|---|
分子式 |
C7H14K4O11P2 |
分子量 |
492.52 g/mol |
IUPAC 名称 |
tetrapotassium;2-[2-hydroxy-3-(2-phosphonatooxyethoxy)propoxy]ethyl phosphate |
InChI |
InChI=1S/C7H18O11P2.4K/c8-7(5-15-1-3-17-19(9,10)11)6-16-2-4-18-20(12,13)14;;;;/h7-8H,1-6H2,(H2,9,10,11)(H2,12,13,14);;;;/q;4*+1/p-4 |
InChI 键 |
JCJAZNYDLNKWBU-UHFFFAOYSA-J |
规范 SMILES |
C(COP(=O)([O-])[O-])OCC(COCCOP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


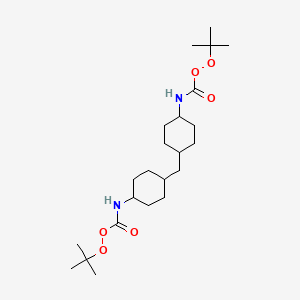
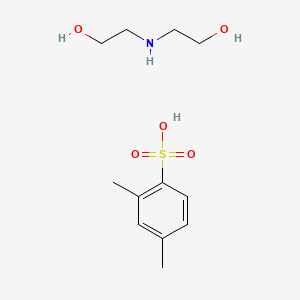

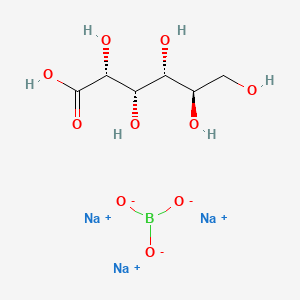

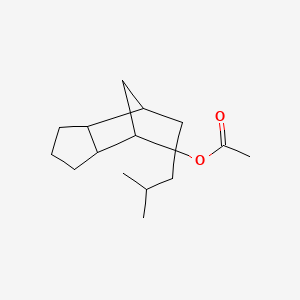
![Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate](/img/structure/B12675227.png)
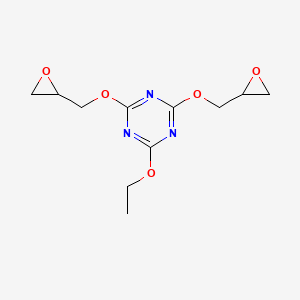
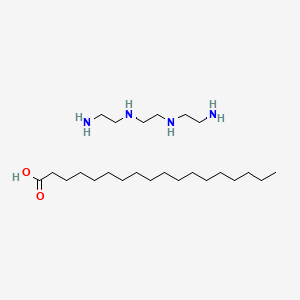
![4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate](/img/structure/B12675234.png)
